5-(4-Bromomethyl-phenyl)-2H-tetrazole
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Overview
Description
5-(4-Bromomethyl-phenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromomethyl-phenyl)-2H-tetrazole typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to form 4-bromomethylphenyl.
Tetrazole Formation: The bromomethylphenyl compound is then reacted with sodium azide (NaN₃) under suitable conditions to form the tetrazole ring.
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent tetrazole formation using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromomethyl-phenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .
Scientific Research Applications
5-(4-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromomethyl-phenyl)-2H-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromomethyl-1,2,3-triazole: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(4-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-[4-(bromomethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
InChI Key |
CTJRBBXSJAWDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NNN=N2 |
Origin of Product |
United States |
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